An In-depth Technical Guide to Butyl Phenylcarbamodithioate: Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Butyl Phenylcarbamodithioate: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of butyl phenylcarbamodithioate, a dithiocarbamate derivative. Due to the ambiguity of its common name, this document addresses the two most probable isomeric structures: N-butyl-N-phenyldithiocarbamate and S-butyl N-phenylcarbamodithioate. The guide details the chemical structure, physicochemical properties, and synthesis of these compounds. It further outlines general experimental protocols for their characterization. While specific biological data for butyl phenylcarbamodithioate is limited, this guide discusses the known biological activities and mechanisms of action of related dithiocarbamate compounds, which are recognized for their metal-chelating properties and potential as enzyme inhibitors.[1][2][3][4] This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this class of compounds.
Chemical Structure and Isomerism
The name "butyl phenylcarbamodithioate" does not uniquely identify a single chemical structure. Carbamodithioates, also known as dithiocarbamates, are organosulfur compounds characterized by the functional group R₂NCS₂⁻.[1] The ambiguity in the name "butyl phenylcarbamodithioate" arises from the possible positions of the butyl and phenyl groups relative to the nitrogen and sulfur atoms. The two most plausible isomers are:
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N-butyl-N-phenyldithiocarbamate: In this isomer, both the butyl and the phenyl groups are attached to the nitrogen atom.
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S-butyl N-phenylcarbamodithioate: Here, the phenyl group is attached to the nitrogen atom, and the butyl group is attached to one of the sulfur atoms.
The chemical structures of these two isomers are presented in the table below.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Butyl Phenylcarbamodithioate Isomers and Related Compounds
| Property | N-butyl-N-phenyldithiocarbamate (Predicted) | S-butyl N-phenylcarbamodithioate (Predicted) | sec.-Butyl N-phenyl carbamate (Experimental)[5][6] | Phenyl n-butylcarbamate (Computed)[7] |
| Molecular Formula | C₁₁H₁₅NS₂ | C₁₁H₁₅NS₂ | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 225.38 g/mol | 225.38 g/mol | 193.24 g/mol | 193.24 g/mol |
| XLogP3 | 3.9 | 3.9 | 3.047 | 2.8 |
| Hydrogen Bond Donor Count | 0 | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |
| Rotatable Bond Count | 4 | 5 | 5 | 5 |
| Topological Polar Surface Area | 53.5 Ų | 53.5 Ų | 38.3 Ų | 38.3 Ų |
Table 2: Spectroscopic Data for Metal Complexes of N-butyl-N-phenyldithiocarbamate [8]
| Spectroscopic Technique | Observed Signals (for Zn(II) complex) | Assignment |
| FT-IR (cm⁻¹) | 1491 | ν(C=N) |
| 1283 | ν(C-N) | |
| 957 | ν(C=S) | |
| ¹H-NMR (CDCl₃, ppm) | 0.88 (t) | CH₃ |
| 1.35 (m) | γ-CH₂ | |
| 1.68 (m) | β-CH₂ | |
| 4.10 (t) | α-CH₂ | |
| 7.25–7.28 (m) | Aromatic protons | |
| ¹³C-NMR (CDCl₃, ppm) | 13.70 | CH₃ |
| 19.96 | γ-CH₂ | |
| 29.21 | β-CH₂ | |
| 58.83 | α-CH₂ | |
| 126.64, 128.58, 129.19, 129.60 | Aromatic carbons | |
| 212.18 | NCS₂ |
Note: The spectroscopic data is for the zinc complex of N-butyl-N-phenyldithiocarbamate, not the free ligand.
Experimental Protocols
Detailed experimental protocols for the synthesis of butyl phenylcarbamodithioate are not explicitly published. However, based on the general synthesis of dithiocarbamates, the following procedures can be proposed.
Synthesis of N-butyl-N-phenyldithiocarbamate
The synthesis of N,N-disubstituted dithiocarbamates typically involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[1]
Materials:
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N-butylaniline
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Carbon disulfide (CS₂)
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Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other suitable solvent
Procedure:
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Dissolve N-butylaniline in ethanol in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add an equimolar amount of carbon disulfide to the cooled solution with constant stirring.
-
Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise to the reaction mixture.
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Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.
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The sodium salt of N-butyl-N-phenyldithiocarbamate may precipitate out of the solution.
-
The product can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Synthesis of S-butyl N-phenylcarbamodithioate
The synthesis of S-alkyl dithiocarbamates typically involves a two-step process: formation of the dithiocarbamate salt from a primary amine and carbon disulfide, followed by alkylation.
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
1-Bromobutane or other butyl halide
-
Ethanol or other suitable solvent
Procedure:
-
Formation of the dithiocarbamate salt: Follow the same initial steps as in the synthesis of N-butyl-N-phenyldithiocarbamate, using aniline as the starting amine. This will produce the sodium salt of N-phenyldithiocarbamate.
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Alkylation: To the solution containing the N-phenyldithiocarbamate salt, add a stoichiometric amount of 1-bromobutane.
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Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for the S-alkylation to occur.
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The product, S-butyl N-phenylcarbamodithioate, can be extracted with an organic solvent and purified using techniques such as column chromatography.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Workflow for Characterization:
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. sec.-Butyl N-phenyl carbamate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Phenyl n-butylcarbamate | C11H15NO2 | CID 97513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
